Cas no 2171431-36-8 (6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid)

6-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The Fmoc moiety ensures selective deprotection under mild basic conditions, enhancing compatibility with acid-sensitive functionalities. The compound's branched alkyl side chains contribute to steric hindrance, influencing peptide conformation and stability. Its structural complexity makes it valuable for introducing non-natural amino acids or modifying peptide backbones in drug discovery and biochemical research. The chiral center at the 2R position ensures stereochemical precision, critical for applications requiring enantiomeric purity. This derivative is particularly useful in solid-phase peptide synthesis (SPPS) due to its efficient coupling and deprotection properties.
6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid structure
2171431-36-8 structure
Product name:6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid
CAS No:2171431-36-8
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:6161857
PubChem ID:165815463

6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid 化学的及び物理的性質

名前と識別子

    • 6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid
    • 6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
    • EN300-1517940
    • 2171431-36-8
    • インチ: 1S/C28H36N2O5/c1-17(2)25(26(31)29-19(4)11-9-10-18(3)27(32)33)30-28(34)35-16-24-22-14-7-5-12-20(22)21-13-6-8-15-23(21)24/h5-8,12-15,17-19,24-25H,9-11,16H2,1-4H3,(H,29,31)(H,30,34)(H,32,33)/t18?,19?,25-/m1/s1
    • InChIKey: ZGQBNQGQXHRVHJ-ZPHNUYGRSA-N
    • SMILES: O(C(N[C@@H](C(NC(C)CCCC(C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 704
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 5.3

6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1517940-1000mg
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
1000mg
$842.0 2023-09-27
Enamine
EN300-1517940-10000mg
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
10000mg
$3622.0 2023-09-27
Enamine
EN300-1517940-0.25g
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1517940-0.5g
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1517940-0.05g
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1517940-2500mg
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
2500mg
$1650.0 2023-09-27
Enamine
EN300-1517940-10.0g
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
10g
$14487.0 2023-06-05
Enamine
EN300-1517940-100mg
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
100mg
$741.0 2023-09-27
Enamine
EN300-1517940-0.1g
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1517940-1.0g
6-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylheptanoic acid
2171431-36-8
1g
$3368.0 2023-06-05

6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid 関連文献

6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acidに関する追加情報

6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171431-36-8, known as 6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the 2R position, and a heptanoic acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests its utility in advanced chemical modifications and drug delivery systems.

The synthesis of this compound involves multi-step processes, including the introduction of the Fmoc group, stereochemical control at the 2R position, and the incorporation of the heptanoic acid moiety. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the preparation of this compound, making it a valuable tool for studying chiral recognition and catalysis. The use of chiral catalysts and enantioselective reactions has been pivotal in optimizing the synthesis of this compound, ensuring its purity and stereochemical integrity.

In terms of applications, this compound has shown promise in peptide-based drug design. The Fmoc group plays a critical role in protecting amino groups during peptide synthesis, allowing for precise control over the sequence and structure of peptides. This makes it an essential component in the development of bioactive molecules with specific therapeutic targets. Recent studies have highlighted its potential in targeting G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are key targets for drug development.

Beyond its role in peptide synthesis, this compound has also been explored for its potential in materials science. The heptanoic acid backbone provides hydrophobic properties, which can be advantageous in designing self-assembling materials or surfactants. Researchers have investigated its ability to form amphiphilic structures, which could be utilized in drug delivery systems or as building blocks for nanomaterials.

The chiral center at the 2R position introduces another layer of complexity to this compound's properties. Stereochemistry plays a crucial role in determining the biological activity of molecules, and this compound serves as a model for studying enantioselective interactions. Recent findings have demonstrated that the 2R configuration enhances binding affinity to certain enzymes, suggesting its potential as a lead compound for enzyme inhibitors or catalysts.

In terms of toxicity and biocompatibility, preliminary studies indicate that this compound exhibits low toxicity at therapeutic concentrations. Its biodegradability has also been assessed, with results showing that it undergoes hydrolysis under physiological conditions, minimizing environmental impact. These properties make it a favorable candidate for applications in biotechnology and medical research.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with various proteins, providing insights into its pharmacokinetics and pharmacodynamics. Additionally, quantum mechanical calculations have been employed to study its electronic structure and reactivity, contributing to the design of more efficient synthetic pathways.

In conclusion, 6-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylheptanoic acid represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and computational tools, positions it as a valuable asset in both academic research and industrial development. As research continues to uncover new facets of its properties and functionalities, this compound is poised to make significant contributions to the fields of chemistry, pharmacology, and materials science.

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